molecular formula C14H13F3N2O3S B2483160 2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 899948-67-5

2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B2483160
CAS No.: 899948-67-5
M. Wt: 346.32
InChI Key: HCECVCVFYINQOB-UHFFFAOYSA-N
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Description

2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H13F3N2O3S and its molecular weight is 346.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one and its derivatives have been explored for various applications in scientific research, primarily focusing on their synthesis and potential biological activities. Notably, these compounds have shown promise in the areas of antiviral, antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and antitumor activities, showcasing their versatility in medicinal chemistry.

  • Antiviral Activity

    The synthesis of derivatives containing the pyrimidin-4(3H)-one scaffold has demonstrated virus-inhibiting properties, particularly against the human immunodeficiency virus (HIV-1), by suppressing its reproduction in vitro (Novikov et al., 2004).

  • Antibacterial and Antifungal Activity

    Novel benzothiazole pyrimidine derivatives synthesized from the core compound have shown excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy (Maddila et al., 2016).

  • Anti-inflammatory and Analgesic Properties

    Research on benzodifuranyl derivatives derived from visnaginone and khellinone has highlighted their significant anti-inflammatory and analgesic activities, with some compounds showing high COX-2 inhibitory activity (Abu‐Hashem et al., 2020).

  • Anticonvulsant and Antidepressant Activities

    Pyrido[2,3-d]pyrimidine derivatives have been identified as potential anticonvulsants and antidepressants, with some showing greater efficacy than the reference drug, carbamazepine, in pharmacological tests (Zhang et al., 2016).

  • Antitumor Activity

    The synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones revealed compounds with potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-21-9-3-8(4-10(5-9)22-2)7-23-13-18-11(14(15,16)17)6-12(20)19-13/h3-6H,7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCECVCVFYINQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CC(=O)N2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.